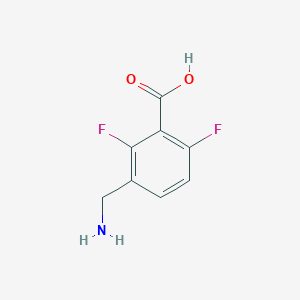![molecular formula C9H12N2O2 B8560949 2,2-Dimethylbenzo[d][1,3]dioxole-5,6-diamine](/img/structure/B8560949.png)
2,2-Dimethylbenzo[d][1,3]dioxole-5,6-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Dimethylbenzo[d][1,3]dioxole-5,6-diamine: is an organic compound with the molecular formula C9H12N2O2 It is a derivative of benzodioxole, featuring two amino groups at the 5 and 6 positions and two methyl groups at the 2 position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethylbenzo[d][1,3]dioxole-5,6-diamine typically involves the nitration of 2,2-dimethyl-1,3-benzodioxole followed by reduction of the nitro groups to amino groups. The nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid, while the reduction can be carried out using hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and concentration of reagents, as well as employing efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions: 2,2-Dimethylbenzo[d][1,3]dioxole-5,6-diamine can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups using oxidizing agents such as potassium permanganate or nitric acid.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The amino groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, nitric acid.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Halogenating agents, acylating agents.
Major Products Formed:
Oxidation: 5,6-Dinitro-2,2-dimethyl-1,3-benzodioxole.
Reduction: Various reduced derivatives depending on the specific conditions.
Substitution: Derivatives with different functional groups replacing the amino groups.
科学研究应用
Chemistry: 2,2-Dimethylbenzo[d][1,3]dioxole-5,6-diamine is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules that can be used in various chemical reactions and processes.
Biology: In biological research, this compound can be used as a fluorescent derivatization reagent. It helps in the detection and quantification of various biomolecules, such as amino acids and proteins, through fluorescence-based techniques.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its structure can be modified to create derivatives with specific biological activities, such as enzyme inhibitors or receptor agonists/antagonists.
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its reactivity and stability make it a valuable intermediate in various manufacturing processes.
作用机制
The mechanism of action of 2,2-Dimethylbenzo[d][1,3]dioxole-5,6-diamine depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The compound’s amino groups can form hydrogen bonds with target molecules, while its benzodioxole core can participate in hydrophobic interactions.
相似化合物的比较
- 5,6-Diamino-1,3-dihydro-2H-benzimidazol-2-one
- 5,6-Dibromo-2,2-dimethyl-1,3-benzodioxole
- 1,2-Diamino-4,5-difluorobenzene
- 1,2-Diamino-4,5-dimethoxybenzene hydrochloride
Comparison: Compared to these similar compounds, 2,2-Dimethylbenzo[d][1,3]dioxole-5,6-diamine is unique due to its specific substitution pattern on the benzodioxole ring. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications that other compounds may not be able to fulfill. For example, its dual amino groups and methyl substitutions provide a balance of reactivity and stability that can be advantageous in both synthetic and analytical applications.
属性
分子式 |
C9H12N2O2 |
|---|---|
分子量 |
180.20 g/mol |
IUPAC 名称 |
2,2-dimethyl-1,3-benzodioxole-5,6-diamine |
InChI |
InChI=1S/C9H12N2O2/c1-9(2)12-7-3-5(10)6(11)4-8(7)13-9/h3-4H,10-11H2,1-2H3 |
InChI 键 |
XVDALGPRSWNTNW-UHFFFAOYSA-N |
规范 SMILES |
CC1(OC2=C(O1)C=C(C(=C2)N)N)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(2S)-3-methyl-2-[pentanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]-5,5,5-triphenylpentanoic acid](/img/structure/B8560876.png)
![3,5-Diamino-4-[(4-Phenoxyphenyl)Hydrazono]Pyrazole](/img/structure/B8560884.png)
![4-Methoxy-7-methyl-benzo[d]isothiazole](/img/structure/B8560889.png)


![3-[(2-Aminoethyl)carbamoyl]-5-nitrobenzoic acid](/img/structure/B8560908.png)
![Bicyclo[2.2.2]octane-2-carbonyl chloride](/img/structure/B8560923.png)






